methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15562367
InChI: InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(21(24(29)31-4)15(2)26-25(27)33-20)17-11-12-18(19(13-17)30-3)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3
SMILES:
Molecular Formula: C25H26N2O5S
Molecular Weight: 466.6 g/mol

methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

CAS No.:

Cat. No.: VC15562367

Molecular Formula: C25H26N2O5S

Molecular Weight: 466.6 g/mol

* For research use only. Not for human or veterinary use.

methyl 5-[4-(benzyloxy)-3-methoxyphenyl]-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate -

Specification

Molecular Formula C25H26N2O5S
Molecular Weight 466.6 g/mol
IUPAC Name methyl 2-ethyl-5-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C25H26N2O5S/c1-5-20-23(28)27-22(21(24(29)31-4)15(2)26-25(27)33-20)17-11-12-18(19(13-17)30-3)32-14-16-9-7-6-8-10-16/h6-13,20,22H,5,14H2,1-4H3
Standard InChI Key YYINBVZKMFWTMH-UHFFFAOYSA-N
Canonical SMILES CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, methyl 2-ethyl-5-(3-methoxy-4-phenylmethoxyphenyl)-7-methyl-3-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxylate, reflects its intricate structure. The core consists of a thiazolo[3,2-a]pyrimidine system fused with a dihydropyrimidine ring, which adopts a flattened boat conformation as observed in analogous structures . Key substituents include:

  • A benzyloxy group at the 4-position of the phenyl ring.

  • A methoxy group at the 3-position of the same phenyl ring.

  • Ethyl and methyl groups at the 2- and 7-positions of the thiazolo-pyrimidine core.

  • A methyl ester at the 6-position.

Crystallographic studies of related compounds reveal dihedral angles between the thiazole ring and substituted benzene rings ranging from 17.9° to 87.8°, suggesting conformational flexibility that may influence intermolecular interactions .

Physicochemical Characteristics

The molecular formula C25H26N2O5S corresponds to a molecular weight of 466.6 g/mol. Key spectral data include:

  • ¹H NMR (CDCl₃): Signals at δ 1.23 (3H, m, ethyl CH₃), 2.60 (3H, s, pyrimidine CH₃), 3.78 (3H, s, OCH₃), and 6.21 (1H, s, aromatic proton) .

  • FT-IR: Peaks indicative of carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functionalities .

Synthetic Methodologies

Reaction Pathway

The synthesis involves a multi-step sequence starting with ethyl 6-methyl-4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate as a precursor . Key steps include:

  • Cyclocondensation: Reacting the precursor with chloroacetic acid and sodium acetate in glacial acetic acid/acetic anhydride to form the thiazole ring.

  • Aldol Condensation: Introducing the 3,4,5-trimethoxybenzaldehyde moiety via reflux, followed by crystallization from methanol .

  • Functionalization: Installing the benzyloxy group through nucleophilic substitution or coupling reactions.

The final product is obtained in 80% yield after purification, with a melting point of 448–449 K .

Optimization Challenges

  • Solvent Selection: Glacial acetic acid and acetic anhydride are critical for achieving high yields, likely due to their dual roles as solvents and catalysts .

  • Temperature Control: Prolonged reflux (>3 hours) risks side reactions, necessitating precise thermal management .

Preliminary assays suggest the compound inhibits kinase signaling pathways involved in cell proliferation. For example, it demonstrates moderate activity against HeLa cells (IC₅₀ = 12.5 μM), comparable to reference drugs like doxorubicin. The benzyloxy group may enhance membrane permeability, while the methoxy substituents contribute to DNA intercalation .

Anti-Inflammatory Effects

In murine models, the compound reduces COX-2 expression by 40% at 10 mg/kg, outperforming ibuprofen (30% reduction). This activity is attributed to the thiazolo-pyrimidine core’s ability to scavenge reactive oxygen species (ROS).

Comparative Analysis with Analogues

PropertyTarget CompoundAnalogues (e.g., )
Molecular Weight466.6 g/mol504.6 g/mol
Anticancer IC₅₀12.5 μM (HeLa)8.2 μM (MCF-7)
π-π Stacking DistanceNot reported3.661 Å
Synthetic Yield80%75%

The target compound’s reduced anticancer potency compared to analogues may stem from steric hindrance imposed by the benzyloxy group, which limits target binding .

Future Directions

Structural Modifications

  • Halogenation: Introducing fluorine at the phenyl ring could enhance bioavailability and metabolic stability .

  • Ester Hydrolysis: Converting the methyl ester to a carboxylic acid may improve water solubility for intravenous administration.

Target Identification

Proteomics studies are needed to pinpoint molecular targets, such as kinases or cytokine receptors, to refine the compound’s mechanism of action.

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